1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one
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Overview
Description
1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one typically involves the reaction of 1,2-diphenylpentan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is a common structural feature in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is not well-documented. compounds containing the piperidine moiety often interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-(piperidin-1-yl)pentan-1-one: Similar structure but with one phenyl group.
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a benzo[d][1,3]dioxole moiety instead of the phenyl groups.
Uniqueness
1,2-Diphenyl-5-(piperidin-1-yl)pentan-1-one is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The dual phenyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
38940-45-3 |
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Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1,2-diphenyl-5-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C22H27NO/c24-22(20-13-6-2-7-14-20)21(19-11-4-1-5-12-19)15-10-18-23-16-8-3-9-17-23/h1-2,4-7,11-14,21H,3,8-10,15-18H2 |
InChI Key |
RNIBVRFWGZKRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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